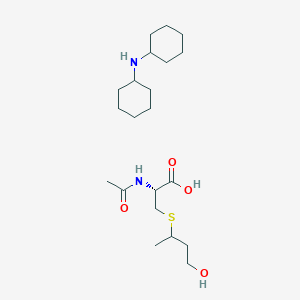

(2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine, also known as this compound, is a useful research compound. Its molecular formula is C21H40N2O4S and its molecular weight is 416.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis Applications

- Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine : The compound was used in the preparation of 2-(N-cytisinyl)acetamide or 3-(N-cytisinyl)propanamide, leading to the synthesis of N-(2-aminoethyl)-or N-(3-aminopropyl)cytisine through reduction of the amide (Shishkin et al., 2012).

- Synthesis of Enantiopure cis- and trans-4-Hydroxypipecolic Acid : The compound contributed to the synthesis of enantiopure cis- and trans-4-hydroxypipecolic acid from ethyl (R)-4-cyano-3-hydroxybutanoate (Occhiato et al., 2009).

- Synthesis of Novel Kappa-Opioid Receptor Antagonist : It was used in the pharmacological characterization of a novel kappa-opioid receptor antagonist, demonstrating high affinity and selectivity (Grimwood et al., 2011).

- Asymmetric Syntheses Applications : The compound played a role in the total asymmetric syntheses of various acids, showcasing its utility in stereoselective organic synthesis (Gaucher et al., 1994).

Chemical and Biological Research

- Development of Growth Regulatory Compounds : The compound was used in the synthesis of pyrazolesulfanyl- and isoxazolesulfanyl-1H-[1,2,4]triazoles, which were tested for their potential as plant growth stimulators (Eliazyan et al., 2011).

- Synthesis of Neurotoxin Analogues : It contributed to the synthesis of 2-amino-3-([15N]-methylamino)propanoic acid (BMAA), a neurotoxin, from α-acetamidoacrylic acid (Hu & Ziffer, 1990).

- Production of Methylisocitrate : The compound was used in the stereocontrolled synthesis of (2R,3S)‐2‐Methylisocitrate, an intermediate in the methylcitrate cycle in bacteria and fungi (Darley et al., 2003).

- Synthesis of Antitumor Agents : It was instrumental in synthesizing derivatives with antitumor activities, demonstrating its potential in medicinal chemistry (Jing, 2011).

Propiedades

| { "Design of the Synthesis Pathway": [ "The synthesis of the compound '(2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine' can be achieved through a multi-step process.", "The first step involves the synthesis of 4-hydroxybutan-2-ylsulfanyl acetic acid, which is then converted to the desired compound through a series of reactions.", "The key reactions involved in the synthesis pathway are: esterification, reduction, protection, and deprotection." ], "Starting Materials": [ "Ethyl 4-hydroxybutanoate", "Thiophenol", "Sodium hydride", "Acetic anhydride", "Sodium borohydride", "Acetone", "Hydrochloric acid", "Sodium hydroxide", "N-cyclohexylcyclohexanamine" ], "Reaction": [ "Step 1: Esterification", "Ethyl 4-hydroxybutanoate is reacted with thiophenol in the presence of sodium hydride to form ethyl 4-(phenylsulfanyl)butanoate.", "Step 2: Reduction", "The ester is reduced using sodium borohydride to obtain 4-(phenylsulfanyl)butan-2-ol.", "Step 3: Protection", "The hydroxyl group of 4-(phenylsulfanyl)butan-2-ol is protected by reacting it with acetic anhydride to form the corresponding acetate ester.", "Step 4: Deprotection", "The acetate ester is deprotected using hydrochloric acid to obtain 4-(phenylsulfanyl)butan-2-ol.", "Step 5: Esterification", "4-(phenylsulfanyl)butan-2-ol is reacted with acetic anhydride to form 4-(phenylsulfanyl)butan-2-yl acetate.", "Step 6: Protection", "The hydroxyl group of 4-(phenylsulfanyl)butan-2-yl acetate is protected by reacting it with acetone and hydrochloric acid to form the corresponding ketal.", "Step 7: Deprotection", "The ketal is deprotected using sodium hydroxide to obtain 4-(phenylsulfanyl)butan-2-ylthiol.", "Step 8: Esterification", "4-(phenylsulfanyl)butan-2-ylthiol is reacted with ethyl chloroacetate to form ethyl 3-(4-hydroxybutan-2-ylsulfanyl)propanoate.", "Step 9: Hydrolysis", "Ethyl 3-(4-hydroxybutan-2-ylsulfanyl)propanoate is hydrolyzed using sodium hydroxide to obtain (2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid.", "Step 10: Coupling", "(2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid is coupled with N-cyclohexylcyclohexanamine using a coupling reagent such as EDC or DCC to obtain the desired compound." ] } | |

Número CAS |

33164-70-4 |

Fórmula molecular |

C21H40N2O4S |

Peso molecular |

416.6 g/mol |

Nombre IUPAC |

2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine |

InChI |

InChI=1S/C12H23N.C9H17NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(3-4-11)15-5-8(9(13)14)10-7(2)12/h11-13H,1-10H2;6,8,11H,3-5H2,1-2H3,(H,10,12)(H,13,14) |

Clave InChI |

FUBHBRRJHGBLML-UHFFFAOYSA-N |

SMILES |

CC(CCO)SCC(C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2 |

SMILES canónico |

CC(CCO)SCC(C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2 |

Sinónimos |

3-Hydroxy-1-methylpropylmercapturic Acid Dicyclohexylammonium Salt |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B1140113.png)

![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1140125.png)